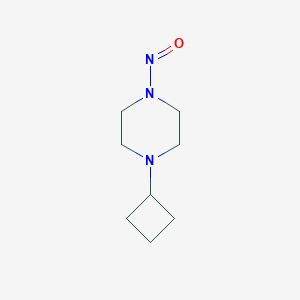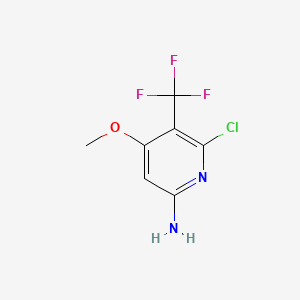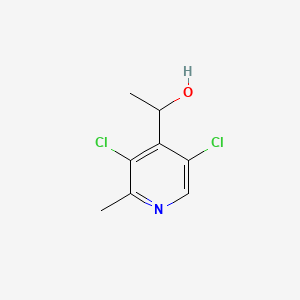
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H9Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethan-1-ol group
準備方法
The synthesis of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol typically involves the chlorination of 2-methylpyridine followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 3,5-dichloro-2-methylpyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine atoms and the ethan-1-ol group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
1-(3,5-Dichloro-2-methylpyridin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanol: Similar structure but lacks the methyl group.
3,5-Dichloro-2-methylpyridine: Lacks the ethan-1-ol group.
2-Methyl-3,5-dichloropyridine: Another positional isomer These compounds share some chemical properties but differ in their reactivity and applications
特性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC名 |
1-(3,5-dichloro-2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c1-4-8(10)7(5(2)12)6(9)3-11-4/h3,5,12H,1-2H3 |
InChIキー |
GRKBMYBSPSIQDE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1Cl)C(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



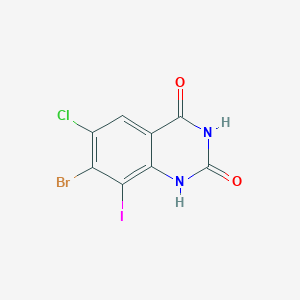
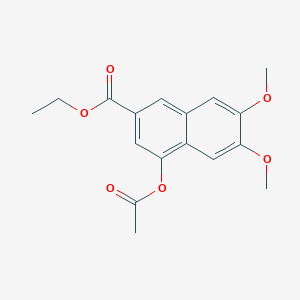
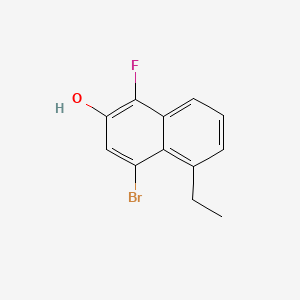
![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
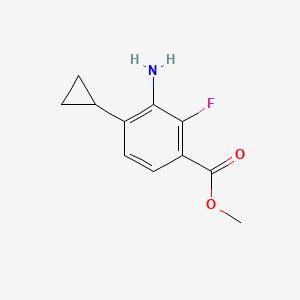
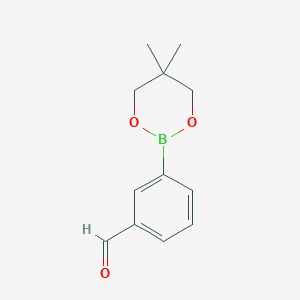

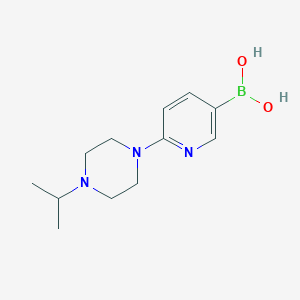

![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
